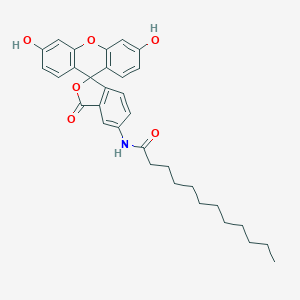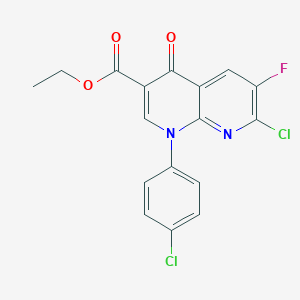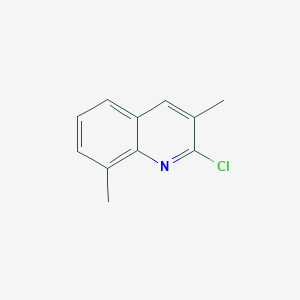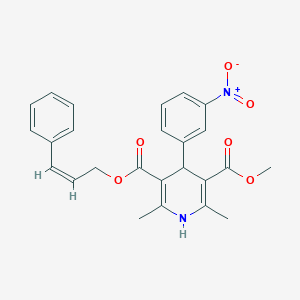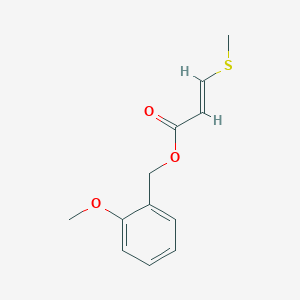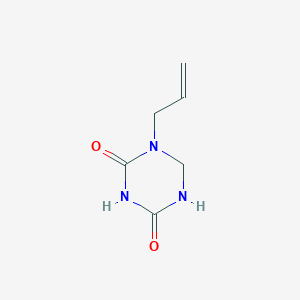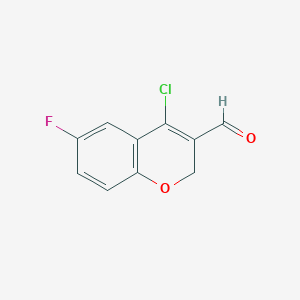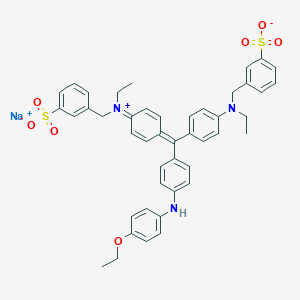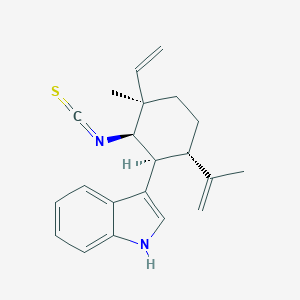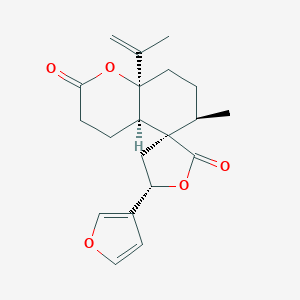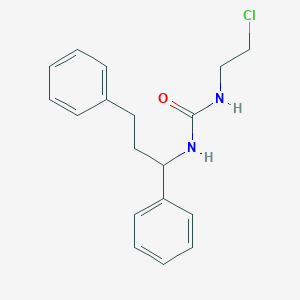
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of alkylating agents and has been shown to possess anticancer properties.
作用機序
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- exerts its anticancer effects by alkylating DNA and RNA molecules, which leads to the inhibition of DNA replication and protein synthesis. This results in the death of cancer cells. It also inhibits the activity of certain enzymes that are necessary for the growth and survival of cancer cells.
生化学的および生理学的効果
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death. It also inhibits angiogenesis, which is the formation of new blood vessels that are necessary for the growth and spread of cancer cells. Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- has also been shown to have immunosuppressive effects, which can be useful in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the advantages of using Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- in lab experiments is its potency. It has been shown to be effective in the treatment of various types of cancer at low concentrations. It also has a relatively long half-life, which allows for sustained exposure to cancer cells. However, one of the limitations of using Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- in lab experiments is its toxicity. It can cause damage to healthy cells, which can limit its therapeutic potential.
将来の方向性
For the study of Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- include the development of more potent and selective analogs, the study of its immunosuppressive effects, and the exploration of its potential for combination therapy and targeted drug delivery.
合成法
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- can be synthesized through a multi-step reaction process. The first step involves the reaction of 1,3-diphenyl-2-propen-1-one with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)-2-imidazolidinone. The second step involves the reaction of this compound with urea in the presence of a catalyst such as sodium methoxide. This reaction results in the formation of Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)-.
科学的研究の応用
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties and has been used in the treatment of various types of cancer such as breast cancer, lung cancer, and ovarian cancer. It has also been studied for its potential use in the treatment of other diseases such as multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus.
特性
CAS番号 |
102433-47-6 |
|---|---|
製品名 |
Urea, 1-(2-chloroethyl)-3-(1,3-diphenyl-2-propyl)- |
分子式 |
C18H21ClN2O |
分子量 |
316.8 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(1,3-diphenylpropyl)urea |
InChI |
InChI=1S/C18H21ClN2O/c19-13-14-20-18(22)21-17(16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H2,20,21,22) |
InChIキー |
IEEJPZRRIVRUHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)NC(=O)NCCCl |
正規SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)NC(=O)NCCCl |
同義語 |
1-(2-Chloroethyl)-3-(1,3-diphenyl-2-propyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



